molecular formula C17H13Cl2NO3 B7432287 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid

3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid

Cat. No. B7432287
M. Wt: 350.2 g/mol
InChI Key: ICYBXAYZDIDGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid, also known as CCIC, is a synthetic compound that has been studied for its potential use in scientific research. CCIC is a derivative of indole-2-carboxylic acid and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinases. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid in lab experiments is that it has been shown to have anticancer properties, making it a potentially useful tool for studying cancer biology. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid. One area of interest is in developing more effective methods for synthesizing 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid, which could make it more widely available for research purposes. Another area of interest is in further elucidating the mechanism of action of 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid, which could lead to the development of more effective cancer therapies. Additionally, 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid could be studied for its potential use in treating other diseases, such as autoimmune disorders and inflammatory diseases.

Synthesis Methods

The synthesis of 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid involves the reaction of 2-chlorophenol with 2-chloroethylamine to form 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with indole-2-carboxylic acid in the presence of a coupling agent to form 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid.

Scientific Research Applications

3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and has been studied for its potential use in treating various types of cancer, including breast cancer and lung cancer.

properties

IUPAC Name

3-chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c18-12-6-2-4-8-14(12)23-10-9-20-13-7-3-1-5-11(13)15(19)16(20)17(21)22/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYBXAYZDIDGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CCOC3=CC=CC=C3Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid

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